7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and a chromenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with cytokines.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C35H32N2O7 |
---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C35H32N2O7/c1-19-31(35(40)37-22-10-12-23(41-2)13-11-22)32(25-18-44-28-8-6-5-7-24(28)34(25)39)33-26(36-19)15-21(16-27(33)38)20-9-14-29(42-3)30(17-20)43-4/h5-14,17-18,21,32,36H,15-16H2,1-4H3,(H,37,40) |
InChI Key |
CCKPUABLVXWSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=COC5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
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